N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound with a unique structure that includes a pyridazinyl ring, a methoxyphenethyl group, and a methylsulfanylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the pyridazinyl ring and the subsequent attachment of the methoxyphenethyl and methylsulfanylphenyl groups. Common synthetic routes may involve:
Formation of the Pyridazinyl Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenethyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Methylsulfanylphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfanyl groups can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the pyridazinyl ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are commonly used.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the methylsulfanyl group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-[4-(Trimethylsilyl)phenyl]acetamide
Uniqueness
N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23N3O3S/c1-28-18-7-3-16(4-8-18)13-14-23-21(26)15-25-22(27)12-11-20(24-25)17-5-9-19(29-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,23,26) |
InChI Key |
KNBKQMQUCHOZBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.